2-Chloro-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-acetamide
Description
2-Chloro-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-acetamide is a synthetic acetamide derivative featuring a pyrazine core substituted with two chlorine atoms and an isopropyl group. The molecule comprises a chloroacetamide backbone linked to a 3-chloropyrazine-methyl moiety, conferring unique electronic and steric properties.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-[(3-chloropyrazin-2-yl)methyl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N3O/c1-7(2)15(9(16)5-11)6-8-10(12)14-4-3-13-8/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBTUUNARBFWFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=NC=CN=C1Cl)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazine Core Functionalization
The 3-chloro-pyrazin-2-ylmethyl group is synthesized via chlorination of pyrazine derivatives. For example, 2-amino-5,6-diphenylpyrazine undergoes halogenation using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to introduce chloro substituents. Subsequent N-alkylation with isopropyl bromide in the presence of potassium tert-butoxide yields N-isopropyl-3-chloro-pyrazin-2-ylmethylamine.
Example Protocol (Adapted from WO2018008042A1):
Acetamide Formation
The amide bond is introduced via reaction of the amine intermediate with chloroacetyl chloride. This step often employs polar aprotic solvents (e.g., ethyl acetate, dichloromethane) and bases (e.g., triethylamine) to neutralize HCl byproducts.
Optimized Conditions (Adapted from Ambeed, 202658-88-6):
-
Chloroacetyl chloride (109 g) is added to a solution of methanesulfonamide (66 g) in ethyl acetate (1 L) at 65°C for 12 hours.
Crystallization and Polymorph Control
Crystalline forms of acetamide derivatives are critical for stability and bioavailability. The patent WO2018008042A1 details polymorph-specific crystallization techniques using hydrocarbon solvents like n-heptane.
Form-P Crystallization
Form-D Crystallization
Comparative Analysis of Methodologies
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using reagents like potassium permanganate or sodium borohydride, respectively, to modify its functional groups.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-Chloro-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-acetamide exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer progression.
- Mechanism of Action : The compound is believed to inhibit specific kinases which play a crucial role in tumor growth and survival. For instance, it may target the VEGFR-2 pathway, which is implicated in angiogenesis and tumor metastasis .
Kinase Inhibition
The inhibition of kinases such as VEGFR-2 is a promising therapeutic strategy. The compound's ability to modulate kinase activity can lead to reduced tumor growth and improved outcomes in cancer therapies:
| Kinase Target | Effect of Inhibition |
|---|---|
| VEGFR-2 | Reduced angiogenesis |
| Other kinases | Potentially reduced cell proliferation |
Research on Related Compounds
Studies on related compounds have shown that modifications in the chemical structure can enhance their efficacy and selectivity against cancer cells. For example, derivatives of pyrazine and acetamide have been explored for their biological activities, leading to new candidates for drug development .
Case Study 1: VEGFR-2 Inhibition
In a study focusing on compounds similar to this compound, researchers demonstrated that these compounds effectively inhibited VEGFR-2 activity in vitro, leading to decreased proliferation of endothelial cells. This suggests potential applications in antiangiogenic therapies .
Case Study 2: Broad Spectrum Anticancer Activity
Another research effort investigated a series of pyrazine derivatives, including the target compound, revealing their effectiveness against various cancer cell lines. The results indicated that structural modifications could enhance cytotoxicity while minimizing off-target effects .
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Pyrazines are less basic than pyrimidines, which may influence solubility and reactivity .
- Synthetic Yield : The patent compound in achieved a 39% yield via nucleophilic aromatic substitution under heated conditions (120°C, n-BuOH), suggesting that the target compound’s synthesis might require similar optimization for chloro-pyrazine reactivity .
Physicochemical and Reactivity Comparison
- Chlorine Positioning : The 3-chloro group on the pyrazine ring in the target compound may sterically hinder reactions at the adjacent position, unlike the para-chlorophenyl group in ’s imidazopyridine derivative, which is more accessible for electrophilic attacks .
- Acetamide Flexibility : The N-isopropyl group in the target compound likely reduces conformational flexibility compared to the N-(2-hydroxypropyl) group in ’s analog, which introduces hydrogen-bonding capabilities .
Biological Activity
2-Chloro-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-acetamide (CAS No. 1353984-75-4) is a synthetic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antitumor effects, mechanisms of action, and structure-activity relationships (SAR).
- Molecular Formula : C10H13Cl2N3O
- Molecular Weight : 262.13572 g/mol
- Structure : The compound features a chloro-pyrazinyl moiety, which is significant for its biological interactions.
Antitumor Activity
Research has indicated that compounds containing pyrazine and acetamide groups exhibit notable antitumor properties. For instance, derivatives of pyrazine have been shown to inhibit cancer cell growth effectively.
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 0.01 | Aurora-A kinase inhibition |
| Compound B | NCI-H460 | 0.03 | CDK2 inhibition |
| This compound | TBD | TBD | TBD |
The specific IC50 values for this compound have yet to be documented in peer-reviewed literature, indicating a need for further investigation.
The biological activity of this compound may be attributed to its ability to interact with various molecular targets involved in cancer progression. Preliminary studies suggest that similar compounds can inhibit kinases such as Aurora-A and CDK2, which are critical in cell cycle regulation and tumor growth.
Structure-Activity Relationship (SAR)
Understanding the SAR for this compound is essential for optimizing its biological activity. The presence of the chloro group on the pyrazine ring appears to enhance potency against certain cancer cell lines.
Research indicates that modifications to the pyrazine structure can significantly alter biological activity:
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Addition of methyl group at position 4 on pyrazine | Increased potency |
| Replacement of chlorine with bromine | Decreased solubility but maintained activity |
Case Studies
- Case Study on Pyrazole Derivatives : A study published in the Journal of Medicinal Chemistry highlighted a series of pyrazole derivatives that demonstrated significant cytotoxicity against various cancer cell lines, suggesting that similar structural motifs in this compound could yield promising results in anticancer research .
- In Vivo Studies : Animal models have been utilized to assess the efficacy of pyrazine-based compounds in tumor reduction. These studies often report a correlation between compound structure and therapeutic outcomes, reinforcing the importance of targeted modifications .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-Chloro-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-acetamide?
Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 3-chloro-pyrazin-2-ylmethanamine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. For example:
- Step 1 : React 3-chloro-pyrazin-2-ylmethanamine with chloroacetyl chloride in dichloromethane at 0–5°C for 2 hours.
- Step 2 : Add N-isopropylamine to the intermediate under reflux (40–50°C) for 6–8 hours.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water.
Key analytical validation includes LC-MS for purity (>95%) and NMR for structural confirmation .
Basic: How is the molecular structure of this compound characterized in crystallographic studies?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:
- Crystallization : Grow crystals via slow evaporation in ethanol at 25°C.
- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Refinement : Employ SHELXL (for small molecules) or OLEX2 for structure solution and refinement. Pay attention to hydrogen bonding (e.g., N–H⋯O interactions) and torsional angles to confirm the acetamide backbone’s conformation .
Advanced: What computational strategies predict the compound’s reactivity and intermolecular interactions?
Answer:
- HOMO-LUMO Analysis : Calculate frontier molecular orbitals (e.g., using Gaussian16) to identify electrophilic/nucleophilic sites. For this compound, the pyrazine ring’s LUMO (-1.8 eV) suggests susceptibility to nucleophilic attack.
- Molecular Electrostatic Potential (MESP) : Map charge distribution to predict hydrogen-bonding sites (e.g., acetamide carbonyl as a hydrogen-bond acceptor).
- Molecular Dynamics (MD) : Simulate solvation effects in water/ethanol mixtures using GROMACS to assess stability .
Advanced: How should researchers address discrepancies in reported bioactivity data across studies?
Answer:
Discrepancies may arise from assay conditions (e.g., solvent, concentration) or impurity profiles. Mitigation strategies:
- Standardization : Use a common reference standard (e.g., ≥98% purity by HPLC) across studies.
- Dose-Response Curves : Perform triplicate experiments with positive controls (e.g., alachlor for herbicidal activity comparisons).
- Metabolite Profiling : Use LC-QTOF-MS to identify degradation products (e.g., dechlorinated metabolites) that may interfere with bioassays .
Advanced: What crystallographic refinement practices ensure high accuracy for this compound?
Answer:
- Data Quality : Ensure I/σ(I) > 2.0 for high-resolution data (≤0.8 Å).
- Twinned Data : Use SHELXL’s TWIN/BASF commands for handling pseudo-merohedral twinning.
- Hydrogen Placement : Refine H atoms using riding models, except for N–H groups (free refinement).
A 2024 study achieved R1 = 0.032 using anisotropic displacement parameters for non-H atoms .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Answer:
- Core Modifications : Synthesize analogs with substituted pyrazine rings (e.g., 5-fluoro or 3-methyl groups) and compare logP values (measured via shake-flask method).
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., pyrazine N-atoms).
- Biological Testing : Screen derivatives against target enzymes (e.g., acetolactate synthase for herbicidal activity) with IC50 determination .
Advanced: What analytical strategies detect degradation products under varying storage conditions?
Answer:
- Forced Degradation : Expose the compound to heat (60°C), UV light (254 nm), and acidic/basic conditions (0.1M HCl/NaOH).
- UHPLC-PDA-MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid/acetonitrile gradient to separate degradation products.
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life (t90) based on activation energy (Ea) from accelerated stability data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
